molecular formula C18H16N4OS B2395361 (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone CAS No. 2034605-83-7

(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone

Cat. No.: B2395361
CAS No.: 2034605-83-7
M. Wt: 336.41
InChI Key: NURIHHXKTCQPFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone is a synthetic organic compound that features a unique combination of pyrimidine, azetidine, and thiophene moieties

Scientific Research Applications

Chemistry

In chemistry, (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets such as enzymes or receptors can be studied to develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound may be explored for its potential as a drug candidate. Its pharmacokinetic and pharmacodynamic properties can be optimized to develop new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in applications such as electronics or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidine Moiety: Starting from a suitable pyrimidine precursor, functionalization reactions such as halogenation or nitration can be performed.

    Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate amine and halide precursors.

    Coupling Reactions: The pyrimidine and azetidine intermediates can be coupled using cross-coupling reactions like Suzuki or Stille coupling.

    Thiophene Incorporation: The thiophene ring can be introduced through electrophilic aromatic substitution or metal-catalyzed coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the pyrimidine, azetidine, or thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.

Comparison with Similar Compounds

Similar Compounds

    (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone: Similar structure with a thiophene ring at a different position.

    (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(4-(furan-3-yl)phenyl)methanone: Similar structure with a furan ring instead of a thiophene ring.

    (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(4-(pyrrole-3-yl)phenyl)methanone: Similar structure with a pyrrole ring instead of a thiophene ring.

Uniqueness

The uniqueness of (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone lies in its specific combination of functional groups and rings, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

[3-(pyrimidin-2-ylamino)azetidin-1-yl]-(4-thiophen-3-ylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c23-17(14-4-2-13(3-5-14)15-6-9-24-12-15)22-10-16(11-22)21-18-19-7-1-8-20-18/h1-9,12,16H,10-11H2,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURIHHXKTCQPFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)C3=CSC=C3)NC4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.